Dual PARP7/HDAC Inhibition: A Unique Pharmacological Profile Absent in Single-Target Comparators
HDAC-IN-33 (Compound 9l) is a first-in-class balanced dual inhibitor of PARP7 and HDACs, whereas vorinostat (SAHA), entinostat (MS-275), and tubastatin A each target only HDAC enzymes. HDAC-IN-33 inhibits PARP7 with an IC50 of 3.1 nM while maintaining nanomolar potency against HDAC1 (35 nM), HDAC2 (30.3 nM), HDAC3 (35.4 nM), and HDAC6 (6.4 nM) [1]. In contrast, vorinostat shows no PARP7 activity; entinostat lacks HDAC6 inhibition (IC50 >100 µM); and tubastatin A is HDAC6-selective (IC50 15 nM) with >1000-fold selectivity over class I HDACs [2][3].
| Evidence Dimension | PARP7 and HDAC isoform inhibition (IC50, nM) |
|---|---|
| Target Compound Data | PARP7: 3.1 nM; HDAC1: 35 nM; HDAC2: 30.3 nM; HDAC3: 35.4 nM; HDAC6: 6.4 nM |
| Comparator Or Baseline | Vorinostat (SAHA): PARP7 inactive; HDAC1: 10-140 nM; HDAC6: 30 nM. Entinostat (MS-275): HDAC1: 243 nM; HDAC6: >100 µM. Tubastatin A: HDAC6: 15 nM; HDAC1: inactive |
| Quantified Difference | Unique dual PARP7/HDAC inhibition profile; 8.3-fold higher HDAC6 potency vs. vorinostat; 6.8-fold higher HDAC1 potency vs. entinostat |
| Conditions | In vitro enzymatic assays using recombinant human HDAC isoforms and PARP7 |
Why This Matters
Researchers investigating the intersection of PARP7-mediated immune signaling and HDAC-driven epigenetic silencing require a single chemical probe that simultaneously modulates both axes—a capability not offered by any single-target FDA-approved HDAC inhibitor.
- [1] Duan JL, et al. J Med Chem. 2024;67(6):4950-4976. View Source
- [2] PMC9276175 Table 1: SAHA IC50 values. View Source
- [3] MedChemExpress. Tubastatin A TFA. Accessed April 2026. View Source
